3-methyl PCP (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

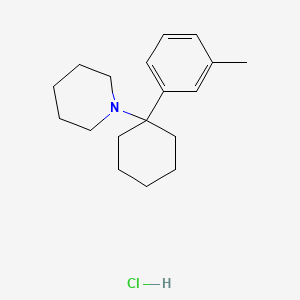

3-methyl PCP (hydrochloride), also known as 1-[1-(3-methylphenyl)cyclohexyl]piperidine monohydrochloride, is a compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine (PCP) and exhibits dissociative effects. This compound is primarily used as an analytical reference standard in research and forensic applications .

Métodos De Preparación

The synthesis of 3-methyl PCP (hydrochloride) involves several steps. The initial step typically includes the formation of the cyclohexylamine structure, followed by the introduction of the 3-methylphenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific solvents and catalysts to ensure the desired product’s purity and yield .

Análisis De Reacciones Químicas

3-methyl PCP (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Aplicaciones Científicas De Investigación

It appears there may be some confusion in the query, as the search results largely discuss 3-MeO-PCP (3-Methoxyphencyclidine) and 3-Methyl-PCP, not "3-methyl PCP (hydrochloride)." 3-MeO-PCP is a new psychoactive substance with structural similarities to other arylcyclohexylamines and dissociative effects . 3-Methyl-PCP is a recreational designer drug with dissociative effects .

3-MeO-PCP

3-MeO-PCP Analysis

3-MeO-PCP can be identified and differentiated from its isomer, 4-MeO-PCP, using gas chromatography coupled with mass spectrometry (GC-MS). This is necessary because liquid chromatography cannot distinguish between the two isomers due to their identical retention times and ion transitions. Distinguishing between the isomers is crucial due to their differing toxicities, with 3-MeO-PCP having a stronger binding affinity to NMDA receptors compared to 4-MeO-PCP, resulting in toxicity even at low concentrations .

Methods for Identifying 3-MeO-PCP

- GC-MS and LC-MS/MS These methods are used to identify 3-MeO-PCP in specimens and determine the degree of purity in powder samples. The dust is collected with a swab soaked in methanol, and the powder is diluted in methanol. The solutions are then evaporated and derivatized with HFBA at 60 °C for 30 minutes. After evaporation, the residue is reconstituted in ethyl acetate and injected into the GC/MS system .

- LC-HRMS This system is utilized to investigate the production of 3-MeO-PCP metabolites in blood and urine. Chromatographic separation is performed with the same equipment and parameters as the LC-MS/MS system. A high-resolution mass spectrometer is used for detection, operating in positive ion mode and sensitivity mode .

3-Methyl-PCP

General Information

3-Methyl-PCP, also known as 3'-Methyl-PCP or meta-Methyl-PCP, is a recreational designer drug with dissociative effects . It is an arylcyclohexylamine derivative, related to drugs such as 3'-MeO-PCP and 3'-Me-PCPy .

Detection and Identification

3-Methyl-PCP was first identified in the United States in February 2024 and confirmed in April 2024 after acquiring standard reference material .

Mecanismo De Acción

3-methyl PCP (hydrochloride) exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. By binding to the ion channel of the NMDA receptor, it blocks the flux of positive ions into the neuron, inhibiting depolarization and interfering with cognitive and other nervous system functions .

Comparación Con Compuestos Similares

3-methyl PCP (hydrochloride) is similar to other arylcyclohexylamines such as:

3-methoxyphencyclidine (3-MeO-PCP): Known for its dissociative effects and used in similar research applications.

3-methylmethcathinone (3-MMC): A psychostimulant with different pharmacological properties.

3-chlorophencyclidine (3-Cl-PCP): Another derivative with distinct chemical and pharmacological characteristics

3-methyl PCP (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and research applications.

Propiedades

Fórmula molecular |

C18H28ClN |

|---|---|

Peso molecular |

293.9 g/mol |

Nombre IUPAC |

1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |

InChI |

InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |

Clave InChI |

DVEXSVYSVWUVNK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.